N-(2,5-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O2S3 and its molecular weight is 402.55. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of thiazole and thiophene moieties, which are crucial for its biological activity. Specific methods involve the use of reagents like potassium carbonate and dimethyl sulfoxide (DMSO) under controlled conditions to yield the desired product in moderate to high yields .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including compounds similar to this compound. These compounds exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, derivatives containing thiazole and thiophene rings have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis in vitro .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits promising anticancer activity. For example, related thiazole derivatives have been evaluated for their effects on human cancer cell lines such as HepG2 (liver cancer), MDA-MB-231 (breast cancer), and NUGC-3 (gastric cancer). The results indicated that these compounds could induce apoptosis in cancer cells through caspase-dependent pathways .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : Some studies suggest that compounds with similar structures inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) .
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells. This mechanism is critical for its potential use as an anticancer agent .
- Antioxidant Properties : Certain derivatives display antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S3/c1-12-5-6-13(2)15(8-12)21-18(23)9-14-10-25-19(20-14)26-11-16(22)17-4-3-7-24-17/h3-8,10H,9,11H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFWMYAJMCIAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.